molecular formula C13H15NO3 B13732009 (3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid

(3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13732009
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-UMJHXOGRSA-N
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Description

(3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid: A compound with a similar structure but without the chiral center.

    1-Phenylethylpyrrolidine-3-carboxylic acid: A related compound lacking the oxo group.

Uniqueness

(3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the oxo group and the chiral center makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3S)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9?,11-/m0/s1

InChI Key

CFGKWSDAMXTRHE-UMJHXOGRSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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